4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Hinsberg reaction, which involves the reaction of 1,2-diketones with dialkyl thiodiacetate in the presence of sodium or potassium alkoxide, can be employed to synthesize thiophene carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-benzothiophene-6-carboxylic acid
- 7-Phenyl-1-benzothiophene-6-carboxylic acid
- 4-Hydroxy-7-phenyl-1-benzothiophene
Uniqueness
4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
40990-87-2 |
---|---|
Molecular Formula |
C15H10O3S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C15H10O3S/c16-12-8-11(15(17)18)13(9-4-2-1-3-5-9)14-10(12)6-7-19-14/h1-8,16H,(H,17,18) |
InChI Key |
DPFQUHSWYQDAAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2C(=O)O)O)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.